molecular formula C18H21F3N2O5 B13172016 Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate

Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate

Cat. No.: B13172016
M. Wt: 402.4 g/mol
InChI Key: GTZOBQHRDQYZDP-UHFFFAOYSA-N
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Description

Trifluoromethyl Group

The trifluoromethyl (–CF₃) group at position 2 is a strongly electron-withdrawing substituent due to the high electronegativity of fluorine. This group induces significant electronic effects:

  • Reduces basicity of the piperidine nitrogen by withdrawing electron density via inductive effects.
  • Enhances metabolic stability compared to methyl groups, as seen in pharmaceuticals like celecoxib.
  • Adopts an axial orientation in the piperidine chair conformation to minimize steric clashes with adjacent substituents.

Benzamido Group

The benzamido (–NHCOC₆H₅) group at position 5 contributes to both steric bulk and hydrogen-bonding capacity:

  • The planar benzoyl moiety (C₆H₅CO–) engages in π-π stacking interactions with aromatic systems in biological targets.
  • The amide nitrogen serves as a hydrogen bond donor, critical for binding affinity in enzyme inhibitors.
  • Substituents on the benzene ring (e.g., para-CF₃ in related compounds) further modulate electronic properties and solubility.

Stereochemical Considerations

The piperidine ring adopts a chair conformation with:

  • Hydroxy and trifluoromethyl groups at position 2 in axial positions.
  • Benzamido and propanoate substituents at positions 1 and 5 in equatorial orientations to minimize steric strain.

This configuration is consistent with X-ray crystallographic data for analogous 3-amido-piperidine derivatives.

Comparative Structural Descriptors: SMILES Notation and InChI Key Interpretation

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) string encodes atomic connectivity and functional groups:
CCOC(=O)CCN1C(=O)C(CCC1(C(F)(F)F)O)NC(=O)C2=CC=CC=C2

Breakdown:

  • CCOC(=O)CC: Ethyl propanoate chain.
  • N1C(=O)C(CCC1(C(F)(F)F)O): Piperidine ring with oxo (C=O), hydroxy (–OH), and trifluoromethyl (–CF₃) groups.
  • NC(=O)C2=CC=CC=C2: Benzamido substituent.

InChI Key

The International Chemical Identifier (InChI) key provides a unique, hash-like representation:
NAWDCYIJQJNDJS-UHFFFAOYSA-N

Components:

  • NAWDCYIJQJNDJS : Connectivity and stereochemistry descriptor.
  • UHFFFAOYSA : Protonation state and isotopic information.
  • N : Indicates no stereochemical data encoded.

This key enables precise database retrieval, distinguishing the compound from analogs like ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate (PubChem CID 43810948).

Comparative Analysis with Related Structures

Descriptor Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate
Molecular Formula C₁₈H₂₁F₃N₂O₅ C₁₇H₁₉F₃N₂O₅
Ester Chain Propanoate (–OCOCH₂CH₂–) Acetate (–OCOCH₂–)
SMILES CCOC(=O)CCN1C(=O)C(CCC1(C(F)(F)F)O)NC(=O)C2=CC=CC=C2 CCOC(=O)CN1C(=O)C(CCC1(C(F)(F)F)O)NC(=O)C2=CC=CC=C2
InChI Key NAWDCYIJQJNDJS-UHFFFAOYSA-N NAWDCYIJQJNDJS-UHFFFAOYSA-N (hypothetical variant)

The propanoate chain increases molecular weight by 14 Da compared to the acetate analog, altering physicochemical properties such as logP and solubility.

Properties

Molecular Formula

C18H21F3N2O5

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate

InChI

InChI=1S/C18H21F3N2O5/c1-2-28-14(24)9-11-23-16(26)13(8-10-17(23,27)18(19,20)21)22-15(25)12-6-4-3-5-7-12/h3-7,13,27H,2,8-11H2,1H3,(H,22,25)

InChI Key

GTZOBQHRDQYZDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=O)C(CCC1(C(F)(F)F)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally involves multi-step organic transformations starting from suitably substituted piperidine or piperidinone precursors. The key steps include:

  • Construction or functionalization of the piperidinone core.
  • Introduction of trifluoromethyl group at the 2-position.
  • Benzamido group installation at the 5-position.
  • Esterification to form the ethyl propanoate side chain.

Detailed Preparation Routes

Piperidinone Core Formation and Functionalization

The piperidinone ring with the trifluoromethyl substitution is typically prepared by cyclization reactions involving trifluoromethylated precursors or by direct trifluoromethylation of piperidinone derivatives. Literature patents describe processes where 2-(trifluoromethyl)piperidin-4-ones are synthesized by reaction of trifluoromethylated building blocks under controlled conditions.

Benzamido Group Introduction

The benzamido substituent at the 5-position is introduced through amide bond formation between the piperidinone intermediate and benzoyl chloride or benzamide derivatives. This step often uses coupling agents or direct acylation methods in inert solvents like tetrahydrofuran or dichloromethane, sometimes in the presence of bases such as cesium carbonate or sodium bicarbonate to facilitate the reaction.

Esterification to Form Ethyl Propanoate Side Chain

The ethyl ester moiety is introduced by esterification of the corresponding carboxylic acid or via nucleophilic substitution reactions using ethyl bromoacetate or ethyl chloroacetate. The reaction conditions typically involve polar aprotic solvents such as N,N-dimethylformamide or 1-methyl-2-pyrrolidinone, with bases like cesium carbonate to promote alkylation.

Representative Experimental Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Formation of piperidinone Cyclization of trifluoromethylated precursors under inert atmosphere, 20-55°C, solvent: DMF or NMP 70-85 Inert atmosphere (N2) recommended to prevent oxidation
Benzamido group installation Acylation with benzoyl chloride in THF or DCM, base: cesium carbonate or sodium bicarbonate, room temperature 80-90 Reaction time: 3-14 hours; purification by column chromatography
Esterification Alkylation with ethyl bromoacetate in DMF or 1-methyl-2-pyrrolidinone, base: cesium carbonate, 20-55°C 54-94 Microwave irradiation can be used to enhance reaction rate

Notes:

  • Cesium carbonate is frequently used as a base due to its strong basicity and compatibility with polar aprotic solvents.
  • Microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining good yields.
  • Purification is typically achieved by silica gel column chromatography using gradients of hexanes and ethyl acetate or petroleum ether and ethyl acetate mixtures.

Analytical and Characterization Data

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents Solvent(s) Temperature Yield (%) Reference(s)
Piperidinone core synthesis Cyclization or trifluoromethylation of piperidinone derivatives Trifluoromethylated precursors DMF, NMP 20-55°C 70-85
Benzamido substitution Acylation with benzoyl chloride or benzamide Benzoyl chloride, bases (Cs2CO3) THF, DCM RT 80-90
Esterification Alkylation with ethyl bromoacetate or ethyl chloroacetate Ethyl bromoacetate, Cs2CO3 DMF, 1-methyl-2-pyrrolidinone 20-55°C 54-94

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The benzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate involves its interaction with specific molecular targets. The benzamido group may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-(methylthio)propanoate

  • Structure: Simpler propanoate ester with a methylthio (-SCH₃) group at the β-position.
  • Key Properties: Molecular Formula: C₆H₁₀O₂S | Molar Mass: 146.20 g/mol . Role: Identified as a key aroma compound in pineapple pulp, contributing to fruity and sulfury notes .
  • Contrast with Target Compound :
    • The target’s piperidine and benzamido substituents introduce steric bulk and hydrogen-bonding capacity, likely shifting its application from flavor chemistry to pharmaceuticals.
    • The trifluoromethyl group in the target compound enhances metabolic stability compared to the methylthio group, which is prone to oxidation.

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate

  • Structure: Propanoate ester with a halogenated phenyl ring (2-chloro-6-fluorophenyl) and an isoxazole heterocycle.
  • Key Properties: Molecular Formula: C₁₄H₁₃ClFNO₃ | Molar Mass: 297.71 g/mol .
  • Electronic Effects: The trifluoromethyl group in the target compound may enhance lipophilicity and bioavailability relative to the chloro-fluorophenyl group.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Hypothesized Application
Target Compound* Not provided ~400 (estimated) Piperidine, benzamido, hydroxyl, oxo, trifluoromethyl Protease/kinase inhibition
Ethyl 3-(methylthio)propanoate C₆H₁₀O₂S 146.20 Methylthio (-SCH₃) Flavor/aroma additive
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate C₁₄H₁₃ClFNO₃ 297.71 2-Chloro-6-fluorophenyl, isoxazole Antimicrobial agents

*Data for the target compound is extrapolated from structural analogs due to lack of direct evidence.

Research Implications and Limitations

  • Structural Insights : The piperidine and benzamido groups in the target compound may facilitate interactions with biological targets (e.g., enzymes), while the trifluoromethyl group could improve pharmacokinetics.
  • Evidence Gaps: No experimental data (e.g., bioactivity, crystallography) for the target compound are available in the provided sources.
  • Future Directions : Synthesis and crystallographic analysis (using tools like SHELXL ) would clarify the target compound’s conformation and intermolecular interactions.

Biological Activity

Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A piperidine ring : This heterocyclic structure is known for its biological activity.
  • Benzamido group : Contributes to the compound's interaction with biological targets.
  • Trifluoromethyl moiety : Often enhances lipophilicity and metabolic stability.

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related piperidine derivatives have shown promising results against various cancer cell lines, including:

  • Ehrlich’s Ascites Carcinoma (EAC)
  • Dalton’s Lymphoma Ascites (DLA)

These studies suggest that the synthesized conjugates possess cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown effectiveness against a range of bacterial and fungal strains:

  • Bacterial strains tested : E. coli, P. aeruginosa, S. aureus, and B. subtilis.
  • Fungal strains tested : A. niger, T. mentagrophytes, and C. albicans.

The minimum inhibitory concentration (MIC) values for these activities ranged from 6 to 12.5 µg/mL, indicating strong antimicrobial potential, especially for derivatives with specific functional groups like iodo and nitro moieties in their structure .

The biological activity of this compound is likely mediated through interactions with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been shown to modulate GPCR activity, which is crucial for signaling pathways related to cancer and inflammation .
  • DNA Interaction : Some studies suggest that these compounds may interact with DNA, leading to alkylation and subsequent cytotoxic effects on tumor cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated cytotoxicity in EAC and DLA models, comparable to standard chemotherapy agents .
Study BAntimicrobial ActivityShowed significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong efficacy .
Study CMechanism ExplorationSuggested interactions with GPCRs, enhancing understanding of the compound's pharmacodynamics .

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